Azidoethyl-SS-PEG2-Boc

Descripción general

Descripción

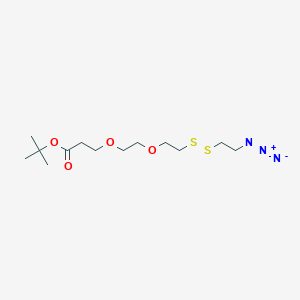

Azidoethyl-SS-PEG2-Boc is a PEG-based PROTAC linker . It belongs to the PEG class and can be used in the synthesis of PROTAC molecules .

Synthesis Analysis

This compound is a click chemistry reagent. It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis

The molecular weight of this compound is 351.49. Its formula is C13H25N3O4S2 . The SMILES representation is O=C (OC © ©C)CCOCCOCCSSCCN= [N+]= [N-] .Chemical Reactions Analysis

As a click chemistry reagent, this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Physical and Chemical Properties Analysis

This compound has a molecular weight of 351.49 and a formula of C13H25N3O4S2 . It should be stored under the recommended conditions in the Certificate of Analysis .Relevant Papers The paper “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of PROTAC linkers like this compound .

Aplicaciones Científicas De Investigación

1. Transformation of Yeast Cells

An improved lithium acetate (LiAc)/single‐stranded DNA (SS‐DNA)/polyethylene glycol (PEG) protocol, which includes components similar to Azidoethyl-SS-PEG2-Boc, demonstrated high transformation efficiency in yeast cells. This method did not result in cell fusion, and PEG was found to deposit both carrier DNA and plasmid DNA onto cells (Gietz et al., 1995).

2. Drug Resistance and Drug Delivery

A study involving the synthesis of an amphiphilic block copolymer, which is comparable to this compound, explored its application in overcoming drug resistance. Core crosslinked micelles were prepared using azide–alkyne click chemistry, demonstrating their potential in drug delivery and overcoming multi-drug resistance in tumor treatments (Yi et al., 2016).

3. Thermal Energy Storage

The preparation of a shape-stabilized composite phase change material incorporating polyethylene glycol (PEG), similar to this compound, for thermal energy storage was studied. This material demonstrated excellent thermal stability and storage capability, suggesting potential applications in building envelopes for energy efficiency (Qian et al., 2015).

4. Dynamic Cell Adhesion and Migration

Research involving cell-repellent azido-[polylysine-g-PEG], akin to this compound, was used to create substrates for spatially controlled dynamic cell adhesion. This technique allowed for triggering cell adhesion, migration, and shape change, demonstrating diverse applications in tissue motility assays and patterned coculturing (van Dongen et al., 2013).

5. Antifouling and Antibacterial Surfaces

A study explored the use of poly(ethylene glycol) monomethacrylate (PEGMA), which shares properties with this compound, to create antifouling and antibacterial surfaces on stainless steel. This application was significant for biomedical and biomaterial uses, effectively preventing protein adsorption and reducing bacterial adhesion and biofilm formation (Yuan et al., 2011).

Mecanismo De Acción

Target of Action

Azidoethyl-PEG2-t-Butyl ester, also known as Azidoethyl-SS-PEG2-Boc, is primarily used as an intermediate in the synthesis of polyethylene glycol (PEG) derivatives . Its primary targets are the molecules that are intended to be modified or conjugated with PEG .

Mode of Action

This compound is a reactive molecule that forms covalent bonds with its targets . The azide group in the compound can react with an alkyne, DBCO, or BCN moiety to undergo copper-catalyzed Click Chemistry . This reaction results in the formation of a stable triazole linkage .

Biochemical Pathways

The exact biochemical pathways affected by Azidoethyl-PEG2-t-Butyl ester depend on the specific molecules it is used to modify. It is often used in the synthesis of bioconjugates, such as antibody-drug conjugates (adcs) . In this context, the compound can affect the pathways related to the target of the ADC.

Result of Action

The result of the action of Azidoethyl-PEG2-t-Butyl ester is the formation of a covalent bond between PEG and the target molecule . This can lead to the modification of the target molecule’s properties, such as solubility, stability, and biological activity.

Action Environment

The action, efficacy, and stability of Azidoethyl-PEG2-t-Butyl ester can be influenced by various environmental factors. For instance, the copper-catalyzed Click Chemistry reaction it undergoes requires a specific pH and temperature range for optimal efficiency . Additionally, the compound should be stored at -20°C for preservation .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-(2-azidoethyldisulfanyl)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O4S2/c1-13(2,3)20-12(17)4-6-18-7-8-19-9-11-22-21-10-5-15-16-14/h4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZBIMRMCUSFIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCSSCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-hydroxyethyl)-1-((6-methoxy-5-methylpyrimidin-4-yl)methyl)-6-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide](/img/structure/B605736.png)

![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)

![2-N-[5-(diethylamino)pentan-2-yl]-4-N-[2-(1H-indol-3-yl)ethyl]-6-methylpyrimidine-2,4-diamine](/img/structure/B605738.png)

![1,2,4,5,6,7-Hexahydro-3H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B605739.png)

![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)